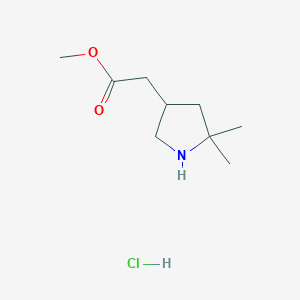![molecular formula C14H18N4O2 B2527076 Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester CAS No. 1870901-39-5](/img/structure/B2527076.png)
Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H18N4O2 and a molecular weight of 274.318 g/mol . This compound is known for its unique structure, which includes a pyrazole ring and a carbamate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(5-amino-1H-pyrazol-3-yl)aniline with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates and pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carbamate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]-, 1,1-dimethylethyl ester
- 2-Methyl-2-propanyl [4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate
Uniqueness
Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11-8-12(15)18-17-11/h4-8H,1-3H3,(H,16,19)(H3,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONOSRGEQSAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1870901-39-5 |
Source


|
| Record name | tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]acetamide](/img/structure/B2526997.png)

![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)
![5-bromo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)


![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)
![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)



